![molecular formula C11H17NO2 B496200 N-(2,3-dimethoxybenzyl)ethanamine CAS No. 100054-84-0](/img/structure/B496200.png)
N-(2,3-dimethoxybenzyl)ethanamine
Overview
Description
N-(2,3-dimethoxybenzyl)ethanamine, commonly known as DMBA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for scientific research purposes. DMBA has been shown to have a unique mechanism of action that makes it a valuable tool in neuroscience research.
Scientific Research Applications
Subheading Potent Agonists at 5-HT2A Receptors
This research provides insights into the mechanisms of action of psychoactive substances including N-benzylphenethylamines, focusing on their interactions with various receptors. The study demonstrates that these compounds have high affinity for, and full efficacy at, 5-HT2A and 5-HT2C receptors, which are consistent with hallucinogenic activity. This indicates a potential application in exploring the biochemical pharmacology of psychoactive substances (Eshleman et al., 2018).
Hepatic Cytochrome P450 Enzymes in Metabolism of NBOMe and NBOH Compounds
Subheading Metabolism and Enzyme Involvement
This study focused on the cytochrome P450 enzymes involved in the metabolism of NBOMe compounds, which are related to the N-(2,3-dimethoxybenzyl)ethanamine structure. The findings reveal the involvement of specific enzymes like CYP3A4 and CYP2D6 in the metabolism, offering insights into how these substances are processed in the human body. This information is crucial for understanding the metabolic pathways of similar compounds (Nielsen et al., 2017).
Analytical Characterization of Hallucinogenic N-Benzyl Derivatives
Subheading Identification and Analysis Techniques
This research reports on the analytical properties of hallucinogenic substances, including those derived from N-(2-methoxy)benzyl derivatives. The study utilized various analytical methods like GC-EI-MS and LC-ESI-QTOF-MS for unequivocal identification of active components. This information is crucial for the accurate identification of similar compounds in scientific research (Zuba & Sekuła, 2013).
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-12-8-9-6-5-7-10(13-2)11(9)14-3/h5-7,12H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYNFIZMFFWMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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